
Zincophorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Griseochelin is a member of pyrans. It has a role as a bacterial metabolite and an ionophore.
Scientific Research Applications
Antibiotic Properties and Biosynthesis
- Zincophorin as an Antibiotic : Zincophorin, a polyketide antibiotic, has been found to possess significant activity against Gram-positive bacteria, including human pathogens. It inhibits the growth of bacteria such as Streptococcus pneumoniae in a dose-dependent manner. The biosynthesis gene cluster of zincophorin was identified in the genome of Streptomyces griseus, the natural producer of this compound (Walther et al., 2016).
Synthetic Challenges and Approaches
- Synthesis of Zincophorin : Zincophorin has been a subject of various synthetic studies due to its complex structure and significant bioactivity. The challenges in synthesizing this mono-carboxylic acid antibiotic have been addressed in various research efforts. The molecule's ability to bind strongly with Zn2+ ions is a notable feature (Song et al., 2009).
- Advancements in Synthesis Techniques : Innovative techniques have been developed for the synthesis of zincophorin and its methyl ester. These include methods like intramolecular oxymercuration and Carroll−Claisen rearrangement, contributing significantly to the field of synthetic chemistry (Defosseux et al., 2004).
Application in Ionophore Research
- Zincophorin as an Ionophore : Research has highlighted the importance of zinc ionophores like zincophorin in various biological processes. The disruption of zinc homeostasis by ionophores can have significant implications in treating conditions like Alzheimer’s and for antiviral purposes (Kavanagh et al., 2021).
Nanoparticle Development
- Zinc Oxide Nanoparticles : While not directly related to zincophorin, studies on zinc oxide nanoparticles have gained traction in biomedical research. These nanoparticles have shown potential in anticancer and antimicrobial activities, relevant to the broader context of zinc's role in biomedicine (Mishra et al., 2017).
properties
Product Name |
Zincophorin |
|---|---|
Molecular Formula |
C33H60O7 |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,4S,5S,6S,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid |
InChI |
InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+/t19-,20-,21+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32+/m1/s1 |
InChI Key |
XMCIULDTDFJACK-FXLACHKASA-N |
Isomeric SMILES |
CCC[C@@H](C)/C=C(\C)/[C@@H]([C@H](C)/C=C/CC[C@H]([C@H](C)[C@@H]([C@H](C)[C@@H]([C@H](C)[C@@H]1[C@H](CC[C@H](O1)[C@H](C)C(=O)O)C)O)O)O)O |
SMILES |
CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O |
Canonical SMILES |
CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O |
synonyms |
antibiotic M144255 griseochelin M 144255 M-144255 zincophorin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



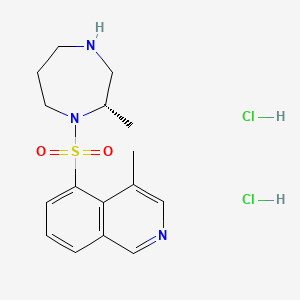






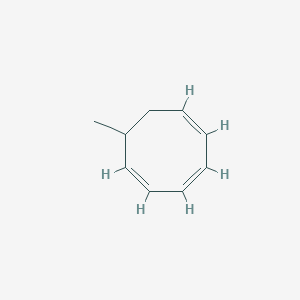

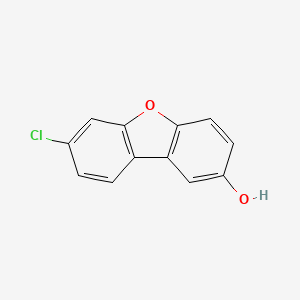
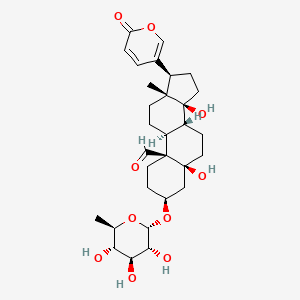
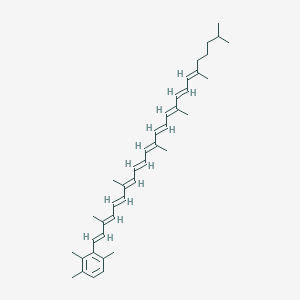
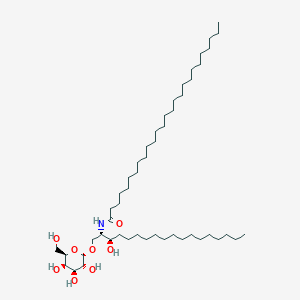
![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(1E,3Z,5Z)-3-methylnona-1,3,5,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251463.png)